molecular formula C21H20FN5O3S B3013052 4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034585-94-7

4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B3013052
CAS No.: 2034585-94-7
M. Wt: 441.48
InChI Key: QUCMCCUHLYILKJ-UHFFFAOYSA-N
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Description

4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
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Biological Activity

The compound 4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN4O3SC_{22}H_{23}FN_4O_3S, with a molecular weight of approximately 431.51 g/mol. The structure features a triazole ring, a piperidine moiety, and a sulfonyl group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC22H23FN4O3SC_{22}H_{23}FN_4O_3S
Molecular Weight431.51 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antibacterial Activity

Research has indicated that compounds containing triazole and sulfonamide moieties exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL for some derivatives .

Case Study:
In a study evaluating the antibacterial efficacy of triazole derivatives, it was found that compounds with bulky hydrophobic groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that the structural components of our target compound may confer similar properties .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. The target compound's structural features suggest it may inhibit fungal growth by interfering with ergosterol biosynthesis, similar to established antifungal agents like fluconazole .

Data Table: Antifungal Activity of Related Compounds

CompoundFungal StrainMIC (μg/mL)
Triazole Derivative ACandida albicans10
Triazole Derivative BAspergillus niger15
Target CompoundCandida albicansTBD

Anticancer Activity

Preliminary studies have indicated that triazole-based compounds may possess anticancer properties. In vitro evaluations against various cancer cell lines have shown moderate cytotoxic effects. For example, one study demonstrated that triazole derivatives exhibited inhibition growth percentages (IGP) of up to 23% against breast cancer cell lines at concentrations of 10 µM .

Case Study:
A compound structurally similar to the target was screened against the NCI-60 panel of human tumor cell lines. The results indicated selective cytotoxicity towards certain cancer types, suggesting a potential for further development as an anticancer agent .

Properties

IUPAC Name

4-[3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c22-18-5-1-2-6-19(18)27-20(24-25-21(27)28)12-16-4-3-11-26(14-16)31(29,30)17-9-7-15(13-23)8-10-17/h1-2,5-10,16H,3-4,11-12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCMCCUHLYILKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)CC3=NNC(=O)N3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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